molecular formula C12H16ClN B2628067 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline CAS No. 199186-63-5

6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline

Cat. No.: B2628067
CAS No.: 199186-63-5
M. Wt: 209.72
InChI Key: VCTLDFGBJHDENN-UHFFFAOYSA-N
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Description

“6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their pharmaceutical and biological activities . Various synthetic approaches have been developed, focusing on the synthesis of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems . The synthetic methodology of quinoline derivatives involves chemical modifications, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinoline-2,4-dione, a derivative of quinoline, displays different tautomeric forms between the carbonyl groups, CH 2 -3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide variety of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

Quinoline is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Photovoltaic Properties

6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives exhibit significant photovoltaic properties, as demonstrated in studies involving organic-inorganic photodiode fabrication. These derivatives show potential in photovoltaic applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties

Research on the structural and optical properties of this compound derivatives, like Ph-HPQ and Ch-HPQ thin films, indicates their relevance in photonics. These compounds, when in thin-film form, display specific optical properties such as absorption parameters and electron transition types, which are critical for applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antioxidant and Stabilizer Research

Studies on the oxidation products of the antidegradant ethoxyquin, a compound related to this compound, have shown its role as an effective antioxidant and stabilizer. This research is particularly relevant in the field of polymer stabilization, where understanding the oxidation mechanisms and products of such compounds is crucial (Taimr, Prusíková, & Pospíšil, 1991).

Synthesis and Chemical Transformations

Efficient synthesis and chemical transformations of this compound derivatives have been explored for their pharmacological potential. These synthetic pathways contribute to the development of new compounds with interesting pharmacological activities (Kravchenko et al., 2006).

Inhibition of Oxidation

Compounds in the series of hydrogenated quinolines, including derivatives of this compound, have been shown to inhibit the oxidation of β-carotene effectively. This finding is significant for the development of antioxidants in various applications (Kasaikina, Gagarina, Ivanov, Rozantsev, & Emanuel, 1975).

Electrosynthesis

Research into the electrosynthesis of this compound derivatives has opened new avenues for synthesizing complex organic compounds. This method is pivotal for the advancement of synthetic organic chemistry and the development of novel pharmaceuticals (Batanero & Barba, 2003).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their specific biological activity. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Properties

IUPAC Name

6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTLDFGBJHDENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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